molecular formula C16H13BrN2O3S2 B285446 N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No. B285446
M. Wt: 425.3 g/mol
InChI Key: QXYOMIZTUZMZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-EG6 is a unique molecule that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide functions by selectively binding to specific proteins and enzymes, thereby modulating their activity. The exact mechanism of action can vary depending on the specific protein or enzyme being studied, but typically involves the disruption or stabilization of protein-protein interactions.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide has been found to have a range of biochemical and physiological effects, including the modulation of protein-protein interactions, enzyme activity, and cellular signaling pathways. N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for future drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is its ability to selectively bind to specific proteins and enzymes, making it a valuable tool for studying protein-protein interactions and enzyme kinetics. However, one limitation of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is its potential toxicity and off-target effects, which can complicate experimental results.

Future Directions

There are many potential future directions for the use of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide in scientific research. One promising area of research is the development of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the use of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide in the study of protein-protein interactions in complex biological systems, such as the human microbiome. Overall, N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is a valuable tool for researchers in various fields and has the potential to lead to important discoveries in the future.

Synthesis Methods

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide can be synthesized using a multi-step process involving the reaction of 6-bromobenzothiazole with various other reagents. The exact method of synthesis can vary depending on the desired purity and yield of the final product, but typically involves a combination of organic chemistry techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide has been used in a variety of scientific research applications due to its ability to selectively bind to specific proteins and enzymes. One notable application of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is in the study of protein-protein interactions, where it can be used to selectively inhibit or activate specific interactions. N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide has also been used in the study of enzyme kinetics, where it can be used to measure the rate of enzyme activity.

properties

Molecular Formula

C16H13BrN2O3S2

Molecular Weight

425.3 g/mol

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C16H13BrN2O3S2/c1-10-2-5-12(6-3-10)24(21,22)9-15(20)19-16-18-13-7-4-11(17)8-14(13)23-16/h2-8H,9H2,1H3,(H,18,19,20)

InChI Key

QXYOMIZTUZMZQR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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